

Spectroscopic Profile of 5,6,7,8-Tetrahydroquinolin-8-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5,6,7,8-Tetrahydroquinolin-8-ol**

Cat. No.: **B083816**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **5,6,7,8-Tetrahydroquinolin-8-ol**, a key chiral building block in the synthesis of various biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, presenting key spectroscopic data (NMR, IR, and MS) in a structured format, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **5,6,7,8-Tetrahydroquinolin-8-ol**. This information is crucial for the identification and characterization of this compound.

Table 1: ¹H NMR Spectroscopic Data for (S)-5,6,7,8-Tetrahydroquinolin-8-ol

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.38	d	4.7	H-2
7.42	d	7.6	H-4
7.08	dd	7.6, 4.7	H-3
4.88	t	5.0	H-8
2.95 - 2.80	m	H-5	
2.15 - 2.05	m	H-6	
2.00 - 1.85	m	H-7	

Solvent: CDCl_3

Table 2: ^{13}C NMR Spectroscopic Data for (S)-5,6,7,8-Tetrahydroquinolin-8-ol

Chemical Shift (δ) ppm	Assignment
156.0	C-8a
147.4	C-2
136.2	C-4
129.2	C-4a
121.4	C-3
68.5	C-8
30.8	C-7
29.1	C-5
19.3	C-6

Solvent: CDCl_3

Table 3: IR and MS Spectroscopic Data for 5,6,7,8-Tetrahydroquinolin-8-ol

Spectroscopic Technique	Key Peaks/Signals
IR (cm ⁻¹)	3350-3200 (O-H stretch, broad), 2925 (C-H stretch, aliphatic), 1580 (C=N stretch), 1470 (C=C stretch, aromatic), 1050 (C-O stretch)
Mass Spectrometry (EI)	m/z 149 (M ⁺), 132, 120, 104, 91, 77

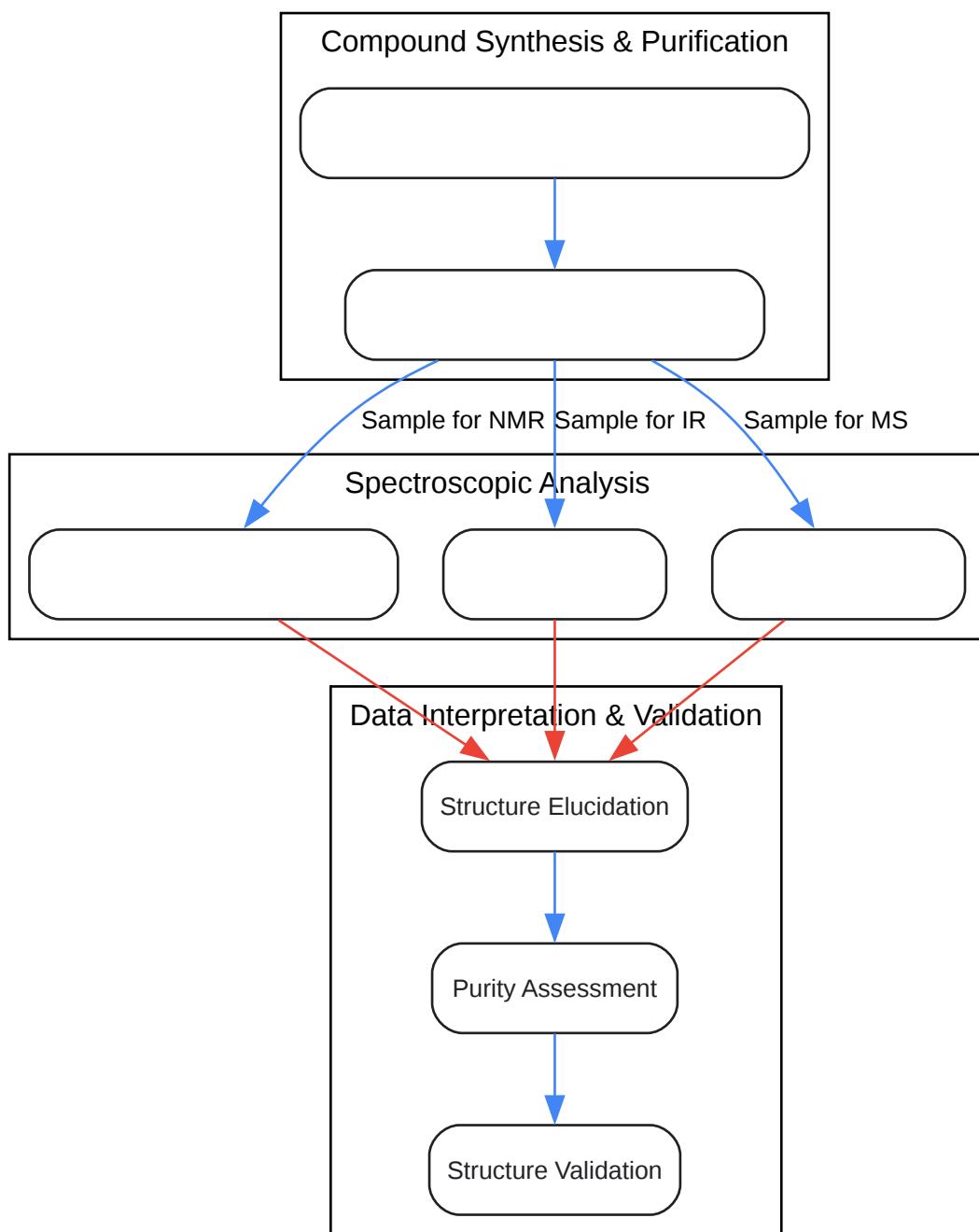
Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate chemical characterization. Below are the detailed methodologies for obtaining the NMR, IR, and MS data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-15 mg of **5,6,7,8-Tetrahydroquinolin-8-ol** was dissolved in 0.6 mL of deuterated chloroform (CDCl_3) in a standard 5 mm NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
- ^1H NMR Acquisition: The proton NMR spectra were acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated for a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- ^{13}C NMR Acquisition: The carbon NMR spectra were acquired using a proton-decoupled pulse sequence. The spectral width was set to 240 ppm, with an acquisition time of 1.2 seconds and a relaxation delay of 2 seconds. Approximately 1024 scans were averaged to obtain the final spectrum. Chemical shifts are reported in ppm relative to the CDCl_3 solvent peak (77.16 ppm).

Infrared (IR) Spectroscopy


- Sample Preparation: A small amount of the neat compound was placed between two potassium bromide (KBr) plates to form a thin film.
- Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
- Data Acquisition: The spectrum was obtained by averaging 16 scans over the range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . The data is reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe.
- Instrumentation: Mass spectral data were obtained on a Thermo Fisher Scientific GC-MS (or a similar instrument with an electron ionization source).
- Ionization and Analysis: Electron ionization (EI) was performed at 70 eV. The resulting fragments were analyzed by a quadrupole mass analyzer. The mass-to-charge ratio (m/z) of the molecular ion and major fragments were recorded.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **5,6,7,8-Tetrahydroquinolin-8-ol**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic Profile of 5,6,7,8-Tetrahydroquinolin-8-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b083816#spectroscopic-data-for-5-6-7-8-tetrahydroquinolin-8-ol-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com